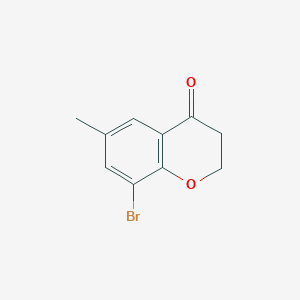

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a halogenated derivative of the benzopyranone scaffold, characterized by a bromine atom at position 8 and a methyl group at position 4. The core structure consists of a fused benzene and oxygen-containing pyran ring system. This compound belongs to the broader class of flavonoid analogs, which are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol (calculated from CAS data in ).

Properties

IUPAC Name |

8-bromo-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJVBNRUWGNFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-bromo-6-methyl-2H-1-benzopyran-4-one, while reduction could produce 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

Organic Synthesis

8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, making it a crucial building block in organic chemistry .

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and fungal species like Candida albicans. It can inhibit fungal growth at concentrations as low as 10 µg/mL .

- Anticancer Activity: Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Medicinal Chemistry

Due to its biological activities, this compound is explored for drug development. It serves as a lead compound for designing new therapeutic agents aimed at treating infections and cancer .

Case Studies

Antimicrobial Study:

A study tested the compound against Staphylococcus aureus and found it effective at inhibiting growth at concentrations below 50 µg/mL.

Anticancer Research:

In a study involving human breast cancer cell lines (MCF7), the compound showed a significant reduction in cell viability with an IC50 value of approximately 20 µM.

Mechanism of Action

The mechanism of action of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one with structurally related benzopyranones:

Biological Activity

8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzopyran core, allows for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C10H9BrO2

- Molecular Weight : 241.08 g/mol

- CAS Number : 1026982-77-3

Synthesis

The synthesis typically involves the bromination of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The reaction is conducted under controlled conditions using bromine or a brominating agent in solvents like acetic acid or chloroform.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antifungal Activity

The compound has also shown antifungal activity, particularly against species such as Aspergillus niger and Candida albicans. In vitro tests revealed that it could inhibit fungal growth at concentrations as low as 10 µg/mL .

Anticancer Properties

This compound has been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzopyran derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Effective against various bacteria and fungi | Induces apoptosis in cancer cells |

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran | Similar core structure | Moderate activity | Limited evidence of anticancer effects |

| 1’,3’,3’-Trimethyl-6-nitrospiro[2H-benzopyran] | Distinct substituents | Variable activity | Potential anticancer properties |

Case Studies

Several studies have highlighted the biological activities of 8-bromo derivatives:

- Antimicrobial Study : A study tested the compound against Staphylococcus aureus and found it effective at inhibiting growth at concentrations below 50 µg/mL.

- Anticancer Research : In a study involving human breast cancer cell lines (MCF7), the compound showed a significant reduction in cell viability with an IC50 value of approximately 20 µM.

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized benzopyranone scaffold. A two-step approach is common:

Core Formation: Construct the 3,4-dihydro-2H-1-benzopyran-4-one backbone via cyclization of substituted phenolic precursors under acidic or basic conditions. For example, Claisen-Schmidt condensation may be used to form the chromone core .

Bromination: Introduce the bromo substituent at the 8-position using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions to avoid over-halogenation .

Critical Considerations: Monitor reaction progress via HPLC (e.g., Chromolith® columns for rapid separation ) and validate purity using melting point analysis (referencing CRC Handbook data for analogous compounds ).

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Based on safety data sheets for structurally similar benzopyranones:

- Personal Protective Equipment (PPE): Use P95 respirators for particulate filtration (US) or P1 filters (EU) during synthesis. Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .

- Storage: Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management: Avoid dust generation; use ethanol-insoluble absorbents for containment .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or crystallographic variations. To address this:

Standardize Conditions: Replicate spectra using deuterated DMSO or CDCl3, referencing NIST Chemistry WebBook benchmarks for analogous chromones .

Cross-Validate Techniques: Compare X-ray crystallographic data (e.g., monoclinic P21/c space group parameters from Acta Crystallographica studies ) with computational models (DFT-optimized structures).

Purity Assessment: Use HPLC with Chromolith® columns (1.5 mL/min flow rate) to isolate impurities affecting spectral clarity .

Advanced: What strategies optimize catalytic hydrogenation of the dihydrobenzopyranone ring in this compound?

Methodological Answer:

Hydrogenation of the 3,4-dihydro-2H-benzopyranone ring requires careful catalyst selection:

- Catalyst Screening: Test Pd/C (10% w/w) or Raney Ni under mild H2 pressure (1–3 atm) to avoid over-reduction of the ketone moiety.

- Solvent Effects: Use ethanol or ethyl acetate to enhance catalyst activity and monitor progress via TLC (silica gel, UV detection) .

- Safety: Ensure inert gas purging to mitigate explosion risks, as outlined in OSHA-compliant protocols .

Advanced: How should researchers address conflicting solubility data across studies?

Methodological Answer:

Systematic solubility profiling under controlled conditions is critical:

Solvent Panels: Test in water, DMSO, ethanol, and hexane at 25°C (referencing CRC Handbook log Pow values for related compounds ).

Temperature Gradients: Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic inconsistencies.

Analytical Validation: Quantify dissolved concentrations via UV-Vis spectroscopy (λmax ~270 nm for benzopyranones ).

Basic: What analytical techniques are indispensable for structural confirmation?

Methodological Answer:

- X-Ray Crystallography: Resolve atomic positions using monoclinic crystal systems (e.g., a = 13.759 Å, b = 6.873 Å parameters ).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C10H9BrO2) with <2 ppm error.

- FTIR: Identify carbonyl (C=O) stretches at ~1650 cm⁻¹ and bromine-related vibrations .

Advanced: How can researchers mitigate decomposition during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Light Sensitivity: Store in amber vials to prevent photolytic cleavage of the bromo substituent .

- Stabilizers: Add antioxidants (e.g., BHT) at 0.01% w/w if decomposition involves radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.